molecular formula C15H23BO3 B1339424 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 137297-51-9

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1339424
CAS No.: 137297-51-9
M. Wt: 262.15 g/mol
InChI Key: OYZPNTSHCBHHOP-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the benzyloxy group and the dioxaborolane ring structure imparts unique reactivity and stability to the compound, making it a valuable reagent in synthetic chemistry.

Mechanism of Action

Target of Action

Boronic acids and their esters are commonly used in organic synthesis as reagents and intermediates , suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

The compound is likely to act as a reagent in organic synthesis, participating in various synthetic pathways . It can serve as a protecting group in organic synthesis, participating in different synthetic routes . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Result of Action

The result of the compound’s action would largely depend on the specific reaction it is involved in. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of the compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants or catalysts . For instance, the compound needs to be handled under strict laboratory conditions, stored properly away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyloxyethyl alcohol with a boronic acid derivative. One common method is the reaction of benzyloxyethyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding alcohol or carboxylic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate for the initial synthesis.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Carboxylic Acids: Formed through oxidation reactions.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It acts as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the benzyloxy group enhances its reactivity by stabilizing the transition state during the reaction process.

Medicinal Chemistry

Research indicates that derivatives of dioxaborolane compounds exhibit biological activity, including potential anti-cancer properties. The incorporation of the benzyloxy group may influence the pharmacokinetics and bioavailability of these compounds. For instance, studies have shown that similar boron-containing compounds can modulate biological pathways involved in cancer cell proliferation and apoptosis .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in developing new polymers and nanomaterials. Its ability to undergo reversible reactions allows for the creation of materials with tunable properties, which can be utilized in drug delivery systems and sensor technologies .

Case Study 1: Boron Compounds in Cancer Therapy

A study published in a peer-reviewed journal highlighted the use of boron-containing compounds similar to 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as potential agents for cancer therapy. The research demonstrated that these compounds could inhibit specific pathways involved in tumor growth and metastasis. The mechanism was attributed to their ability to form stable complexes with biomolecules critical for cellular signaling .

Case Study 2: Synthesis of Novel Antibacterial Agents

Another research effort focused on synthesizing novel antibacterial agents using boron reagents. The study illustrated how this compound facilitated the formation of new compounds that exhibited significant antibacterial activity against resistant strains of bacteria. This application underscores the compound's importance in addressing antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    Bis(pinacolato)diboron: A commonly used boron reagent in organic synthesis.

    2-(Benzyloxy)ethanol: A related compound with similar functional groups.

Uniqueness

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the benzyloxy group and the dioxaborolane ring. This structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations.

Biological Activity

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 137297-51-9) is a boron-containing compound known for its potential biological activities. This compound belongs to the class of dioxaborolanes and has garnered attention due to its applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions and biological interactions.

  • Molecular Formula : C15H23BO3
  • Molecular Weight : 262.15 g/mol
  • Appearance : Typically presented as a colorless oil.
  • Purity : Generally available with a purity of 95% or higher.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antibacterial Activity

Recent studies have explored the antibacterial properties of boron-containing compounds. Dioxaborolanes have been shown to exhibit significant inhibition against various bacterial strains. For instance:

  • Inhibition Studies : Compounds similar to this compound have been tested against beta-lactamases (BLAs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The presence of the benzyloxy group enhances the compound's ability to inhibit these enzymes effectively .

Enzymatic Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic reactions:

  • CYP450 Inhibition : Preliminary data suggest that related compounds can inhibit cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions if used concomitantly with other medications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Boron's Role : The boron atom in the dioxaborolane structure plays a critical role in forming reversible covalent bonds with hydroxyl groups in biomolecules, potentially leading to altered biological pathways.

Case Studies

Several case studies highlight the potential applications and effects of this compound:

  • Study on Antimicrobial Resistance :
    • A study investigated various dioxaborolanes' efficacy against resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. Results indicated that certain derivatives exhibited potent activity against these pathogens .
  • Drug Development Research :
    • Research focused on synthesizing new derivatives of dioxaborolanes for use as therapeutic agents against viral infections. The study highlighted the compound's potential as a scaffold for developing non-nucleoside inhibitors targeting viral polymerases .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/EnzymeEffectivenessReference
AntibacterialKlebsiella pneumoniaeSignificant inhibition observed
Enzymatic InhibitionCYP450 EnzymesPotential for drug-drug interactions
Viral Polymerase InhibitionNS5B (HCV)Potent inhibition noted

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylmethoxyethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZPNTSHCBHHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165672
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137297-51-9
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137297-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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